4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile
Overview
Description
4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is attached through etherification reactions, typically using phenol derivatives and chlorinating agents.
Addition of the Methylthio Group: The methylthio group is introduced through thiolation reactions, using methylthiolating agents.
Formation of the Carbonitrile Group: The carbonitrile group is introduced via cyanation reactions, often using cyanide sources such as sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the amino or chlorophenoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a tyrosine kinase inhibitor, targeting epidermal growth factor receptor (EGFR) and its mutants.
Biological Studies: It is used in studies related to cell cycle regulation and apoptosis, particularly in cancer research.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. The compound mimics ATP and binds to the active site of the kinase, inhibiting its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-[(2-fluorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile
- 4-Amino-2-[(2-bromophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile
- 4-Amino-2-[(2-iodophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile
Uniqueness
4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and biological activity. The combination of the amino, chlorophenoxy, methylthio, and carbonitrile groups provides a distinct chemical profile that can be exploited for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-amino-2-[(2-chlorophenoxy)methyl]-6-methylsulfanylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-20-13-8(6-15)12(16)17-11(18-13)7-19-10-5-3-2-4-9(10)14/h2-5H,7H2,1H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEXDSUAEBIMSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1C#N)N)COC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372597 | |
Record name | 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266309-89-1 | |
Record name | 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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